molecular formula C6H9NO2S B13861888 5-(2-Hydroxyethyl)-4-methylthiazol-2(3H)-one

5-(2-Hydroxyethyl)-4-methylthiazol-2(3H)-one

Cat. No.: B13861888
M. Wt: 159.21 g/mol
InChI Key: YTQBCTQRCGTPSP-UHFFFAOYSA-N
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Description

5-(2-Hydroxyethyl)-4-methylthiazol-2(3H)-one is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This compound is characterized by the presence of a hydroxyethyl group and a methyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxyethyl)-4-methylthiazol-2(3H)-one typically involves the reaction of 2-chloroethanol with 4-methylthiazole under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-chloroethanol attacks the thiazole ring, resulting in the formation of the desired product. The reaction is usually carried out in an anhydrous solvent such as ethanol, and the reaction temperature is maintained below the boiling point of the solvent to ensure optimal yields .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxyethyl)-4-methylthiazol-2(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and substituted thiazole compounds. These products have diverse applications in various fields, including pharmaceuticals and agrochemicals .

Scientific Research Applications

5-(2-Hydroxyethyl)-4-methylthiazol-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Hydroxyethyl)-4-methylthiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-5-(2’-hydroxyethyl)-thiazole
  • 4-Methyl-5-thiazolethanol
  • 5-(2-Hydroxyethyl)-4-methylthiazole

Uniqueness

5-(2-Hydroxyethyl)-4-methylthiazol-2(3H)-one is unique due to its specific substitution pattern on the thiazole ring. The presence of both a hydroxyethyl group and a methyl group imparts distinct chemical and biological properties to the compound. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C6H9NO2S

Molecular Weight

159.21 g/mol

IUPAC Name

5-(2-hydroxyethyl)-4-methyl-3H-1,3-thiazol-2-one

InChI

InChI=1S/C6H9NO2S/c1-4-5(2-3-8)10-6(9)7-4/h8H,2-3H2,1H3,(H,7,9)

InChI Key

YTQBCTQRCGTPSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=O)N1)CCO

Origin of Product

United States

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